molecular formula C18H15NOS2 B5124374 (5Z)-3-benzyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5124374
M. Wt: 325.5 g/mol
InChI Key: WPGHSKRZNSDFLZ-WJDWOHSUSA-N
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Description

(5Z)-3-benzyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of benzyl and methylbenzylidene groups attached to the thiazolidine ring enhances its chemical reactivity and potential biological activity.

Properties

IUPAC Name

(5Z)-3-benzyl-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS2/c1-13-7-5-6-10-15(13)11-16-17(20)19(18(21)22-16)12-14-8-3-2-4-9-14/h2-11H,12H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGHSKRZNSDFLZ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thioamide with an aldehyde under basic conditions. One common method includes the reaction of 2-methylbenzaldehyde with benzylamine and carbon disulfide in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to promote cyclization, forming the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using less toxic solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Electrophilic substitution reactions can occur at the benzyl and methylbenzylidene groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-benzyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

The compound has shown potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to develop new drugs based on its structure.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(2-methylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
  • (2R)-3-Methyl-2-[(5Z)-5-(2-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Uniqueness

(5Z)-3-benzyl-5-(2-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both benzyl and methylbenzylidene groups, which enhance its reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

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